molecular formula C30H33ClN4O4S B2609345 6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide CAS No. 866013-60-7

6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide

Katalognummer: B2609345
CAS-Nummer: 866013-60-7
Molekulargewicht: 581.13
InChI-Schlüssel: CHWDZJBTGRAMTB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a pyrimidine ring. Key structural attributes include:

  • A 2-(benzyl(ethyl)amino)-2-oxoethyl substituent at position 1 of the thienopyrimidine ring, introducing an amide-functionalized side chain.
  • A hexanamide linker at position 6, terminating in an N-(2-chlorobenzyl) group.
  • Two ketone groups at positions 2 and 4 of the pyrimidine ring.

Eigenschaften

IUPAC Name

6-[1-[2-[benzyl(ethyl)amino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]-N-[(2-chlorophenyl)methyl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33ClN4O4S/c1-2-33(20-22-11-5-3-6-12-22)27(37)21-35-25-16-18-40-28(25)29(38)34(30(35)39)17-10-4-7-15-26(36)32-19-23-13-8-9-14-24(23)31/h3,5-6,8-9,11-14,16,18H,2,4,7,10,15,17,19-21H2,1H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWDZJBTGRAMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C(=O)N(C2=O)CCCCCC(=O)NCC4=CC=CC=C4Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 6-(1-(2-(benzyl(ethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-chlorobenzyl)hexanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

  • Molecular Formula : C29H32N4O4S
  • Molecular Weight : 532.7 g/mol
  • InChIKey : NETABOBRSZTODM-UHFFFAOYSA-N

The compound features a complex structure that includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated against various cancer cell lines. A study reported promising results for a related pyrimidin derivative against HepG-2 liver carcinoma cells, showing an IC50 value of 25.5 μg/mL compared to doxorubicin's IC50 of 0.36 μg/mL . This suggests that the compound may possess effective cytotoxicity against certain cancer types.

The proposed mechanisms of action for thieno[3,2-d]pyrimidine derivatives include:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
  • Modulation of gene expression : Affecting pathways involved in cell cycle regulation and apoptosis, such as caspase activation and p21 expression levels.
  • Oxidative stress induction : Increasing levels of malondialdehyde (MDA), indicating elevated oxidative stress within cancer cells .

Antibacterial Activity

The antibacterial potential of thieno[3,2-d]pyrimidines has also been explored. In vitro studies have shown that these compounds can exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. For example, certain derivatives demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

CompoundGram-positive Activity (μg/mL)Gram-negative Activity (μg/mL)
Compound A12.5≥200
Compound B25100

This table summarizes the antibacterial activity of synthesized thienopyrimidines compared to standard antibiotics.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thieno[3,2-d]pyrimidine derivatives:

  • Synthesis and Evaluation : A study synthesized various thienopyrimidine derivatives and evaluated their biological activities against different cancer cell lines and bacterial strains. The findings suggested that structural modifications significantly influence their biological efficacy .
  • Combination Therapy : Another investigation assessed the effects of combining thienopyrimidine derivatives with ionizing gamma radiation on cancer cells. Results indicated enhanced cytotoxic effects when used in combination therapy, suggesting potential applications in cancer treatment strategies .
  • Toxicity Studies : Toxicity assessments revealed that while some derivatives exhibited potent anticancer properties, they also showed limited cytotoxicity towards normal cells at higher concentrations, indicating a favorable therapeutic index for further development .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Substituents Key Differences Potential Implications
Target Compound Thieno[3,2-d]pyrimidine 1: 2-(Benzyl(ethyl)amino)-2-oxoethyl
6: N-(2-chlorobenzyl)hexanamide
Reference compound Hydrophobic 2-chlorobenzyl group may enhance membrane permeability.
6-(1-(2-(Methyl(phenyl)amino)-2-oxoethyl)-...hexanamide Thieno[3,2-d]pyrimidine 1: 2-(Methyl(phenyl)amino)-2-oxoethyl
6: N-(4-methylbenzyl)hexanamide
- Benzyl(ethyl) → Methyl(phenyl)
- 2-Chlorobenzyl → 4-Methylbenzyl
Reduced steric bulk at position 1; altered electronic effects from methyl vs. chloro substituents.
Compound 6d (Novel amide derivative) Pyrimidine-2,4-dione 1: 2-((4-Fluorobenzyl)amino)-2-oxoethyl
5: N-(4-Methoxybenzyl)carboxamide
Thieno ring replaced with pyrimidine-dione; fluorobenzyl vs. chlorobenzyl Fluorine’s electronegativity may improve metabolic stability compared to chlorine.
3-Amino-5-methyl-4-oxo-N-phenyl...carboxamide Thieno[2,3-d]pyrimidine 3: Amino
5: Methyl
6: N-Phenyl carboxamide
Thieno[2,3-d] vs. [3,2-d] ring fusion; absence of hexanamide linker Altered ring fusion orientation may affect binding to biological targets.

Physicochemical Properties:

  • Hexanamide Linker : The hexanamide chain in the target compound and analogues (e.g., ) enhances solubility in organic solvents compared to shorter alkyl chains.
  • Aromatic Substituents : The 2-chlorobenzyl group (target) vs. 4-methylbenzyl () or 4-fluorobenzyl () alters logP values and metabolic stability. Chlorine’s hydrophobicity and steric effects may increase bioavailability but risk toxicity.

Computational and Chemoinformatic Comparisons

Similarity Metrics:

  • Tanimoto Coefficient (): Binary fingerprint-based analysis may classify the target compound as moderately similar to analogues (e.g., 60–70% similarity due to shared thienopyrimidine core).
  • Graph-Based Methods (): Graph isomorphism networks (GIN) or subgraph matching (e.g., GEM-Path ) would highlight structural divergences, such as the hexanamide linker or benzyl/chlorobenzyl groups, as critical discriminators.

Functional Predictions:

    Q & A

    Basic: What are the critical synthetic steps and optimization strategies for this compound?

    Answer:
    The synthesis involves multi-step reactions, including:

    • Amide bond formation : Use coupling agents like HBTU or HATU with bases (e.g., DIPEA) in DMF to link the thieno[3,2-d]pyrimidine core to substituted benzyl groups .
    • Functionalization of the thienopyrimidine ring : Introduce the 2-(benzyl(ethyl)amino)-2-oxoethyl group via nucleophilic substitution or alkylation under controlled pH and temperature (e.g., 0–5°C for nitro group reductions) .
    • Final hexanamide chain coupling : React the intermediate with 2-chlorobenzylamine using EDC/HOBt in dichloromethane, monitored by TLC for completion .
      Optimization : Adjust reaction time (12–48 hours) and solvent polarity (DMF vs. acetonitrile) to minimize by-products. Yield improvements (70–85%) are achieved by stepwise purification via flash chromatography .

    Basic: What analytical methods confirm structural integrity and purity?

    Answer:

    • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify regiochemistry of the thienopyrimidine core and substituent positions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ calculated within 0.001 Da error) .
    • HPLC : Assess purity (>95%) using a C18 column with a methanol/water gradient (70:30 to 90:10 over 20 minutes) .
    • FT-IR : Identify key functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹ for amides and pyrimidinediones) .

    Advanced: How to design structure-activity relationship (SAR) studies for optimizing biological activity?

    Answer:

    • Core modifications : Compare analogs with pyrido[2,3-d]pyrimidine vs. thieno[3,2-d]pyrimidine cores to assess ring size impact on enzyme inhibition .
    • Substituent variations : Replace the 2-chlorobenzyl group with 3-nitrobenzyl or 4-methoxybenzyl to evaluate electronic effects on receptor binding .
    • Chain length optimization : Test hexanamide vs. pentanamide chains for solubility and logP changes (use Schrödinger’s QikProp for computational predictions) .
      Validation : Screen analogs against target enzymes (e.g., kinases) via fluorescence polarization assays, correlating IC₅₀ values with structural features .

    Advanced: How to resolve contradictions in bioactivity data across different assays?

    Answer:

    • Assay condition standardization : Control pH (7.4 for physiological mimicry) and solvent (DMSO concentration <0.1%) to reduce false negatives .
    • Target specificity profiling : Use proteome-wide activity-based protein profiling (ABPP) to identify off-target interactions that may skew IC₅₀ values .
    • Data normalization : Apply Z-score analysis to compare results from cell-based vs. cell-free assays, accounting for membrane permeability differences .

    Basic: Which functional groups dictate reactivity and stability?

    Answer:

    • Thienopyrimidine core : The 2,4-dioxo moiety is prone to hydrolysis under acidic conditions (pH <4), requiring neutral buffers for biological assays .
    • Amide bonds : The benzyl(ethyl)amino-2-oxoethyl group participates in H-bonding with biological targets but may undergo racemization at high temperatures (>60°C) .
    • Chlorobenzyl substituent : Enhances lipophilicity (clogP ≈3.5) and stabilizes π-π stacking in enzyme active sites .

    Advanced: What computational strategies predict binding modes and affinity?

    Answer:

    • Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., PDB 3POZ), focusing on hydrogen bonds between the pyrimidinedione core and catalytic lysine residues .
    • Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, calculating RMSD (<2.0 Å) and binding free energy (MM/PBSA) .
    • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the 2,4-dioxo sites) using Schrödinger’s Phase .

    Advanced: How to optimize pharmacokinetic properties like bioavailability?

    Answer:

    • Solubility enhancement : Formulate with cyclodextrins (e.g., HP-β-CD) to increase aqueous solubility (>50 µM) without altering activity .
    • Metabolic stability : Test hepatic microsome clearance (human vs. murine) and identify sites of CYP450-mediated oxidation (e.g., ethylamino group) for deuteration .
    • Permeability : Use Caco-2 cell monolayers to assess Papp values; modify hexanamide chain length if efflux ratio (P-gp) exceeds 3.0 .

    Basic: How to evaluate compound stability under experimental conditions?

    Answer:

    • Thermal stability : Conduct TGA/DSC to determine decomposition temperature (>150°C indicates suitability for lyophilization) .
    • Solution stability : Monitor degradation in PBS (pH 7.4) and cell culture media (RPMI-1640) via HPLC at 24-hour intervals .
    • Light sensitivity : Store aliquots in amber vials at -80°C if UV-Vis shows absorbance shifts after 48-hour light exposure .

    Advanced: What in vivo models validate efficacy and toxicity?

    Answer:

    • Xenograft models : Administer 10 mg/kg (IV) daily in nude mice with HT-29 colon tumors; measure tumor volume reduction vs. vehicle control .
    • Toxicokinetics : Assess plasma half-life (t₁/₂) and maximum tolerated dose (MTD) in Sprague-Dawley rats, monitoring liver enzymes (ALT/AST) .
    • Biodistribution : Use radiolabeled analogs (¹⁴C-tagged) to quantify accumulation in target tissues via autoradiography .

    Advanced: How to address synthetic challenges in scaling up for preclinical trials?

    Answer:

    • Process chemistry optimization : Replace DMF with safer solvents (e.g., 2-MeTHF) and switch batch-wise chromatography to continuous flow systems .
    • Quality by Design (QbD) : Use DoE (Design of Experiments) to identify critical process parameters (CPPs) like reaction temperature (±2°C tolerance) .
    • By-product control : Implement inline FTIR monitoring during amide coupling to detect and suppress succinimide formation .

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.